molecular formula C17H16F3NO3 B13721422 3-(5-Methyl-2-hydroxybenzoyl)-5-(3-hydroxypropyl)-2-(trifluoromethyl)pyridine

3-(5-Methyl-2-hydroxybenzoyl)-5-(3-hydroxypropyl)-2-(trifluoromethyl)pyridine

Cat. No.: B13721422
M. Wt: 339.31 g/mol
InChI Key: DCJRQONZPMBYRG-UHFFFAOYSA-N
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Description

3-(5-Methyl-2-hydroxybenzoyl)-5-(3-hydroxypropyl)-2-(trifluoromethyl)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-2-hydroxybenzoyl)-5-(3-hydroxypropyl)-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.

    Introduction of Functional Groups: The methyl, hydroxybenzoyl, hydroxypropyl, and trifluoromethyl groups are introduced through various substitution reactions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-2-hydroxybenzoyl)-5-(3-hydroxypropyl)-2-(trifluoromethyl)pyridine can undergo several types of chemical reactions:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: Various substitution reactions can occur at the pyridine ring or the benzoyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-2-hydroxybenzoyl)-5-(3-hydroxypropyl)-2-(trifluoromethyl)pyridine would depend on its specific application:

    Molecular Targets: It may interact with specific enzymes, receptors, or other proteins.

    Pathways Involved: The compound could modulate biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methyl-2-hydroxybenzoyl)-5-(3-hydroxypropyl)-2-methylpyridine
  • 3-(5-Methyl-2-hydroxybenzoyl)-5-(3-hydroxypropyl)-2-chloropyridine

Uniqueness

3-(5-Methyl-2-hydroxybenzoyl)-5-(3-hydroxypropyl)-2-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical properties, such as lipophilicity, metabolic stability, and biological activity.

Properties

Molecular Formula

C17H16F3NO3

Molecular Weight

339.31 g/mol

IUPAC Name

(2-hydroxy-5-methylphenyl)-[5-(3-hydroxypropyl)-2-(trifluoromethyl)pyridin-3-yl]methanone

InChI

InChI=1S/C17H16F3NO3/c1-10-4-5-14(23)12(7-10)15(24)13-8-11(3-2-6-22)9-21-16(13)17(18,19)20/h4-5,7-9,22-23H,2-3,6H2,1H3

InChI Key

DCJRQONZPMBYRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C2=C(N=CC(=C2)CCCO)C(F)(F)F

Origin of Product

United States

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